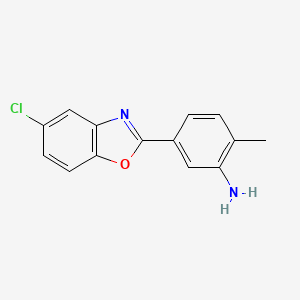

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

説明

BenchChem offers high-quality 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFNQNNCPOYVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352259 | |

| Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292058-49-2 | |

| Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-Arylbenzoxazoles: Synthesis, Biological Evaluation, and Therapeutic Potential

A Note to the Reader: This guide addresses the chemical class of 2-arylbenzoxazoles, with a focus on structures similar to 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine (CAS number 292058-49-2). Despite a comprehensive search, specific public domain data regarding the synthesis, biological activity, and detailed protocols for this particular compound is not available. Therefore, this whitepaper serves as a broader technical guide, leveraging established knowledge of the benzoxazole scaffold to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies applicable to this promising class of compounds.

Introduction to the Benzoxazole Scaffold

Benzoxazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an oxazole ring. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The structural rigidity and potential for diverse substitutions at various positions of the benzoxazole ring system allow for the fine-tuning of physicochemical and pharmacological properties.

The 2-arylbenzoxazole moiety, in particular, has been identified as a key pharmacophore in numerous compounds exhibiting a broad spectrum of therapeutic activities. These include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The nature and substitution pattern of the 2-phenyl ring, as well as substitutions on the benzoxazole core, play a crucial role in determining the specific biological targets and overall efficacy of these compounds.

General Strategies for the Synthesis of 2-Arylbenzoxazoles

The synthesis of 2-arylbenzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. Several methods have been developed to facilitate this cyclization, each with its own advantages in terms of reaction conditions, yield, and substrate scope.

Condensation of 2-Aminophenols with Carboxylic Acids

A common and direct method for the synthesis of 2-arylbenzoxazoles is the reaction of a 2-aminophenol with a substituted benzoic acid at high temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or boric acid.

Workflow for the Synthesis of a Generic 2-Arylbenzoxazole:

Caption: General reaction scheme for 2-arylbenzoxazole synthesis.

Experimental Protocol: Synthesis of a Representative 2-Arylbenzoxazole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of a substituted 2-aminophenol and 1.1 equivalents of a substituted benzoic acid.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or xylene, to the flask. Introduce a catalytic amount of a dehydrating agent like polyphosphoric acid.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 2-arylbenzoxazole.

Alternative Synthetic Routes

Other notable methods for the synthesis of 2-arylbenzoxazoles include:

-

From Aldehydes: The reaction of 2-aminophenols with aromatic aldehydes in the presence of an oxidizing agent.

-

From Esters or Acid Chlorides: Acylation of 2-aminophenol with an aromatic acid chloride or ester, followed by cyclization.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Physicochemical and Pharmacological Properties of 2-Arylbenzoxazoles

The physicochemical properties of 2-arylbenzoxazoles, such as solubility, lipophilicity, and metabolic stability, are critical for their biological activity and can be modulated by varying the substituents on both the benzoxazole and the 2-phenyl rings.

| Property | Influence of Substituents |

| Lipophilicity (LogP) | Generally increased by halogen and alkyl groups. Decreased by hydroxyl, amino, and carboxyl groups. |

| Aqueous Solubility | Generally low for the core structure. Can be improved with polar functional groups. |

| Metabolic Stability | Can be influenced by the presence of metabolically labile sites. Blocking these sites with stable groups (e.g., fluorine) can enhance stability. |

| Target Binding | The nature and position of substituents dictate the specific interactions with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. |

Known Biological Activities and Potential Therapeutic Applications

While specific data for 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine is unavailable, the broader class of 2-arylbenzoxazoles has been extensively studied for various therapeutic applications.

Anti-inflammatory Activity

Many 2-arylbenzoxazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity

The benzoxazole scaffold is present in several compounds with significant anticancer activity. The proposed mechanisms of action are diverse and include:

-

Inhibition of Topoisomerases: Enzymes crucial for DNA replication and repair.

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and leading to cell cycle arrest.

-

Kinase Inhibition: Targeting signaling pathways involved in cell proliferation and survival.

Illustrative Signaling Pathway (Hypothetical for a Generic 2-Arylbenzoxazole Kinase Inhibitor):

Caption: Inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

Substituted benzoxazoles have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Evaluation of 2-Arylbenzoxazoles

A systematic approach to evaluating the therapeutic potential of novel 2-arylbenzoxazole compounds involves a series of in vitro and in vivo assays.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test 2-arylbenzoxazole compound in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-arylbenzoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While specific information on 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine remains elusive in the public domain, the general synthetic methodologies and biological evaluation strategies outlined in this guide provide a solid foundation for researchers working with this class of compounds.

Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacological profiles, the elucidation of their specific mechanisms of action, and their evaluation in relevant preclinical and clinical settings. The continued exploration of the chemical space around the 2-arylbenzoxazole core holds significant potential for the discovery of new and effective treatments for a wide range of diseases.

References

Due to the lack of specific literature for the requested compound, this section provides general references for the synthesis and biological activities of benzoxazole derivatives.

- Synthesis of 2-Substituted Benzoxazoles: A review of synthetic methodologies can be found in various organic chemistry journals.

- Biological Activities of Benzoxazoles: Numerous articles in journals such as the Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry, and Bioorganic & Medicinal Chemistry Letters describe the biological evaluation of benzoxazole deriv

An In-depth Technical Guide to 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine: Molecular Structure, Synthesis, and Potential Applications

This guide provides a comprehensive overview of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, a plausible synthetic route, characterization methodologies, and potential applications in drug discovery, grounded in established chemical principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine is a complex aromatic molecule featuring a benzoxazole core linked to a substituted phenylamine. The presence of a chlorine atom and a methyl group, along with the amine functionality, imparts specific electronic and steric properties that are crucial for its potential biological activity.

The key structural features include:

-

Benzoxazole Core: A bicyclic aromatic heterocycle containing both benzene and oxazole rings. This moiety is a common scaffold in many biologically active compounds.

-

Chlorophenyl Group: The chlorine atom at the 5-position of the benzoxazole ring significantly influences the molecule's lipophilicity and electronic properties, which can affect its binding to biological targets.

-

Methylphenylamine Moiety: The substituted aniline portion of the molecule provides a site for further chemical modification and can participate in hydrogen bonding interactions.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 292058-49-2 | [1] |

| Molecular Formula | C₁₄H₁₁ClN₂O | [1] |

| Molecular Weight | 258.7 g/mol | [1] |

| Appearance | (Predicted) Off-white to light brown solid | - |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols | - |

Proposed Synthesis Pathway

The proposed reaction scheme is as follows:

-

Amide Formation: Reaction of 2-amino-4-chlorophenol with 4-amino-3-methylbenzoic acid to form an intermediate amide.

-

Cyclization: Intramolecular cyclization of the amide intermediate to yield the final benzoxazole product.

This approach is favored for its likely high yield and the commercial availability of the starting materials.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Synthesis of N-(2-Hydroxy-5-chlorophenyl)-4-amino-3-methylbenzamide (Amide Intermediate)

-

Reagent Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (1.44 g, 10 mmol) and 4-amino-3-methylbenzoic acid (1.51 g, 10 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60°C.

Step 2: Synthesis of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine (Final Product)

-

Cyclization: Place the dried amide intermediate from Step 1 (2.77 g, 10 mmol) in a flask containing polyphosphoric acid (PPA) (30 g).

-

Heating: Heat the mixture to 180°C and maintain this temperature for 4 hours with occasional stirring.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of the Final Product

The identity and purity of the synthesized 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine should be confirmed using standard analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, C=N stretching of the oxazole ring around 1650 cm⁻¹, and C-Cl stretching around 700-800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl protons would be a singlet around 2.2-2.5 ppm, and the amine proton signal would appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the 110-160 ppm range. The methyl carbon would be observed around 20 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 258 and an [M+2]⁺ peak at m/z 260 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Potential Applications in Drug Development

Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motifs present in 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine suggest potential for several therapeutic applications.

-

Antimicrobial and Antifungal Activity: Benzazole-containing compounds have shown promise as antimicrobial and antifungal agents. The presence of the halogenated benzoxazole core could enhance this activity.

-

Anticancer Activity: Many benzoxazole derivatives have been investigated for their anticancer properties. The planar aromatic system can intercalate with DNA, and the various functional groups can interact with enzymatic targets involved in cell proliferation. The incorporation of a piperazine motif into benzazoles has been shown to enhance potency against various cancer cell lines.[2]

-

Enzyme Inhibition: The specific substitution pattern of this molecule makes it a candidate for screening against various enzymes, such as kinases or proteases, which are important targets in many diseases.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

- CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google P

-

Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. (URL: [Link])

-

Method for producing chlorobenzoxazolene - Justia Patents. (URL: [Link])

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P

- US9415053B2 - Solid, orally administrable pharmaceutical composition - Google P

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. (URL: [Link])

-

The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (URL: [Link])

-

Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (URL: [Link])

-

NOTE Novel Synthesis of 2H-3-Aryl-3,4-dihydro-1,3-chlorobenzoxazine-aryl. (URL: [Link])

-

United States Patent Office. (URL: [Link])

-

Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC - NIH. (URL: [Link])

-

(4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

(PDF) In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio] - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

Distribution: For Researchers, Scientists, and Drug Development Professionals Only

Abstract

The novel heterocyclic compound, 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, presents a compelling scaffold for therapeutic development. Belonging to the benzoxazole class of molecules, it holds potential for significant biological activity, likely through the modulation of key cellular signaling pathways. This guide provides a comprehensive framework for elucidating its mechanism of action, from initial hypothesis generation based on structural analogs to detailed experimental protocols for target identification, validation, and pathway analysis. We will explore the rationale behind a kinase inhibition hypothesis, leveraging the known activities of benzoxazole derivatives as potent modulators of protein kinases, particularly in the context of oncology. The methodologies outlined herein are designed to provide a robust and self-validating system for characterizing the pharmacological profile of this promising compound.

Introduction: The Therapeutic Potential of Benzoxazole Derivatives

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This versatile heterocyclic system is a bioisostere of endogenous purines, enabling it to interact with a variety of biological targets.[3][4] Extensive research has demonstrated that derivatives of benzoxazole possess anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][5] A significant body of evidence points towards the ability of benzoxazoles to act as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7]

The subject of this guide, 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, with the chemical formula C₁₄H₁₁ClN₂O and a molecular weight of 258.7, is a relatively uncharacterized molecule.[8] However, its structural features, particularly the benzoxazole core, strongly suggest that its mechanism of action may be rooted in kinase inhibition. This guide will therefore proceed with the central hypothesis that 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine functions as a protein kinase inhibitor. The subsequent sections will provide a detailed roadmap for testing this hypothesis and comprehensively characterizing the compound's biological activity.

Hypothesis: A Potential Kinase Inhibitor

Based on the prevalence of kinase inhibition among bioactive benzoxazole derivatives, we hypothesize that 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine targets one or more protein kinases. Many benzoxazole-containing compounds have been specifically identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][9][10] Therefore, a primary line of investigation will be to assess the inhibitory activity of the compound against VEGFR-2 and other related tyrosine kinases.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. This inhibition of key signaling pathways can lead to a variety of cellular effects, including apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.[6][7]

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and comprehensive experimental workflow to investigate the potential mechanism of action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine.

Initial In Vitro Profiling: Assessing Biological Activity

The first step is to determine the general biological activity of the compound in relevant cellular models. This will provide a foundation for more targeted mechanistic studies.

3.1.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

-

Protocol:

-

Select a panel of cancer cell lines, including those known to be sensitive to kinase inhibitors (e.g., MCF-7 breast cancer, HepG2 liver cancer, HCT116 colon cancer).[5][6]

-

Culture the cells in 96-well plates and treat with a range of concentrations of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or SRB assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

Table 1: Hypothetical Cell Viability Data

| Cell Line | IC50 (µM) |

| MCF-7 | 5.2 |

| HepG2 | 8.1 |

| HCT116 | 12.5 |

| Normal Fibroblasts | > 100 |

Target Identification and Validation

Assuming the compound exhibits significant cytotoxic activity, the next step is to identify its direct molecular target(s).

3.2.1. Kinase Panel Screening

-

Objective: To screen the compound against a broad panel of protein kinases to identify potential targets.

-

Protocol:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified kinases.

-

Screen 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine at a fixed concentration (e.g., 10 µM) against the kinase panel.

-

Identify kinases that show significant inhibition (e.g., >50% inhibition).

-

3.2.2. In Vitro Kinase Inhibition Assays

-

Objective: To confirm and quantify the inhibitory activity of the compound against the top candidate kinases identified in the screen.

-

Protocol:

-

Perform in vitro kinase assays using purified recombinant kinases.

-

Vary the concentration of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine to determine the IC50 for each kinase.

-

Include a known inhibitor of each kinase as a positive control.

-

Cellular Target Engagement and Downstream Signaling

Once a primary kinase target is validated, it is crucial to demonstrate that the compound engages this target within a cellular context and modulates its downstream signaling pathways.

3.3.1. Western Blot Analysis of Phospho-Proteins

-

Objective: To assess the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates in cells.

-

Protocol:

-

Treat cancer cells with 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine for a short duration (e.g., 1-4 hours).

-

Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

A decrease in the phosphorylation of the target and its substrates would indicate target engagement and inhibition.

-

3.3.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To directly demonstrate the binding of the compound to its target protein in intact cells.

-

Protocol:

-

Treat cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction by Western blot to assess the thermal stability of the target protein.

-

Ligand binding will stabilize the protein, resulting in a higher melting temperature.

-

Delving Deeper: Cellular Phenotypes and Pathway Analysis

The final phase of the investigation involves characterizing the cellular consequences of target inhibition.

Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Apoptosis Assays

-

Objective: To determine if the compound induces programmed cell death.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay.

-

An increase in the apoptotic cell population would indicate that the compound induces cell death.

-

Visualization of Proposed Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the proposed mechanism and the experimental approach, the following diagrams are provided.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Caption: A stepwise experimental workflow for mechanism of action elucidation.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the potential mechanism of action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine. By systematically progressing from broad biological profiling to specific target identification and pathway analysis, researchers can build a robust understanding of this compound's pharmacological properties. The strong precedent for benzoxazole derivatives as kinase inhibitors provides a solid foundation for the proposed investigational path. The successful execution of these studies will be instrumental in determining the therapeutic potential of this promising molecule and guiding its future development.

References

-

(PDF) Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole) - ResearchGate. Available at: [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. Available at: [Link]

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]

-

Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides - ResearchGate. Available at: [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} - International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed. Available at: [Link]

- WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents.

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH. Available at: [Link]

-

Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine. The benzoxazole heterocyclic scaffold is a well-established pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a logical, multi-tiered screening cascade designed to efficiently elucidate the therapeutic potential of this specific derivative. We will detail the underlying scientific rationale for assay selection, provide step-by-step protocols for key in vitro experiments, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Screening

The benzoxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, known to interact with various biological targets.[3] The incorporation of a chloro-substituent on the benzoxazole ring and a methylphenylamine group suggests the potential for diverse pharmacological activities. Halogenated compounds, for instance, often exhibit enhanced lipophilicity, which can facilitate passage through biological membranes. The aminophenyl moiety can participate in hydrogen bonding and other interactions with biological macromolecules.

Given the established bioactivity of the benzoxazole class, a primary screening panel for 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine should logically encompass anticancer, antimicrobial, and anti-inflammatory activities.[1][4] This initial broad-spectrum screening approach allows for the efficient identification of the most promising therapeutic avenues for this novel compound.

Proposed Screening Cascade

A tiered approach to screening is recommended to conserve resources and generate a clear decision-making pathway. The initial phase will consist of high-throughput, cost-effective in vitro assays to identify any significant biological activity. Positive hits from this primary screen will then be subjected to more detailed secondary assays to confirm activity and elucidate potential mechanisms of action.

Caption: A proposed tiered screening cascade for 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine.

Primary Screening Protocols

The following protocols are foundational for the initial assessment of the compound's biological activity.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[5][6] This assay is a rapid and cost-effective way to screen for cytotoxic effects of a compound against cancer cell lines.[7][8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[10][11][12] It is a simple, cost-effective, and reliable method for preliminary screening.[10] The principle involves the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[11]

Experimental Protocol: Agar Well Diffusion

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound at various concentrations into the wells. Include a vehicle control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

In Vitro Anti-inflammatory Activity

Nitric oxide (NO) is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13][14] The assay involves a diazotization reaction where a chromophore with a strong absorbance at 540 nm is formed.[13]

Experimental Protocol: Griess Assay

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce NO production.

-

Compound Treatment: Concurrently treat the cells with various concentrations of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: A decrease in the absorbance in the presence of the compound indicates inhibition of NO production.

Protein denaturation is a well-documented cause of inflammation.[15] The ability of a compound to inhibit thermally induced protein denaturation can be a good indication of its anti-inflammatory properties.[15][16]

Experimental Protocol: Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heating: Heat the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Turbidity Measurement: Measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.

Data Presentation

Quantitative data from the primary screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

| Cell Line | IC₅₀ (µM) |

| HeLa | 15.2 |

| MCF-7 | 28.5 |

| A549 | 19.8 |

| Doxorubicin | 0.8 |

Table 2: Hypothetical Antimicrobial Activity of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

| Microorganism | Zone of Inhibition (mm) at 100 µ g/well |

| S. aureus | 18 |

| E. coli | 12 |

| C. albicans | 15 |

| Ciprofloxacin (10 µg) | 25 |

| Fluconazole (25 µg) | 22 |

Table 3: Hypothetical Anti-inflammatory Activity of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

| Assay | IC₅₀ (µM) |

| Nitric Oxide Inhibition (Griess Assay) | 22.4 |

| Albumin Denaturation Inhibition | 35.7 |

| Diclofenac Sodium | 18.5 (Albumin Denaturation) |

Potential Mechanism of Action: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[17][18][19] Dysregulation of the NF-κB signaling pathway is implicated in both cancer and chronic inflammatory diseases.[17][20] Given the potential anticancer and anti-inflammatory activities of benzoxazole derivatives, investigating the effect of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine on the NF-κB pathway is a logical next step in mechanistic studies.

Caption: A simplified diagram of the canonical NF-κB signaling pathway and potential points of inhibition.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine. The proposed cascade of in vitro assays will enable a systematic and efficient evaluation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from this primary screening will warrant further investigation into its dose-response relationship, selectivity, and mechanism of action, paving the way for more advanced preclinical studies.

References

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 133-139.

- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). Burns, 20(5), 426-429.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- Bharadwaj, A., & Aggarwal, B. B. (2011).

- Biological activities of benzoxazole and its derivatives. (2020).

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Scientific Reports, 10(1), 1-13.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2019). AYU (An International Quarterly Journal of Research in Ayurveda), 40(1), 51.

- In vitro anticancer screening and preliminary mechanistic study of A-ring substituted anthraquinone deriv

- In vitro methods of screening of anticancer agents. (2022).

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2017). Molecules, 22(10), 1649.

- MTT (Assay protocol). (2023). Protocols.io.

- MTT assay protocol. (n.d.). Abcam.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2025).

- Methods for in vitro evaluating antimicrobial activity: A review. (2014). Journal of Pharmaceutical Analysis, 4(5), 291-297.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- NF-κB in inflamm

- NF-κB signaling in inflammation and cancer. (2021). Cell & Bioscience, 11(1), 1-17.

- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.

- Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.

- Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Cells, 5(2), 15.

- Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013). Molecules, 18(12), 14855-14872.

- The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025). IntechOpen.

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. (n.d.).

- CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone. (n.d.).

- WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. (n.d.).

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).

- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(6), 1-10.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17775.

- Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. (2024). YouTube.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro antimicrobial screening: Significance and symbolism. (2025). Wisdomlib.

- In vitro screening of antioxidant and antimicrobial activities of medicinal plants growing in slovakia. (2019). SciSpace.

- MTT Proliferation Assay Protocol. (2025).

- NF-κB signaling at the crossroads between chronic inflamm

- Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. (1995). Clinical Chemistry, 41(5), 775-777.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). Journal of Pharmacognosy and Phytochemistry, 6(6), 1730-1736.

- Nitric Oxide Assay (NO). (n.d.).

- In vitro screening of anticancer agents | PPTX. (n.d.). Slideshare.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. botanyjournals.com [botanyjournals.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Spectroscopic Data for 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for chemists to confirm molecular identity, purity, and conformation. This guide is intended to provide an in-depth technical framework for the spectroscopic characterization of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental NMR, IR, or Mass Spectrometry data for this particular compound.

This document will, therefore, focus on the anticipated spectroscopic characteristics of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine based on the known spectral properties of its constituent chemical motifs: a 2-aryl-substituted 5-chlorobenzoxazole and a 2,5-disubstituted aniline. We will also outline the established methodologies for acquiring and interpreting such data, providing a robust guide for researchers who may synthesize or encounter this molecule.

Molecular Structure and Key Spectroscopic Regions

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, highlighting the key functional groups and proton/carbon environments that are pertinent to spectroscopic analysis.

In Vitro Evaluation of Novel Chlorobenzooxazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Chlorobenzooxazoles

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. The introduction of a chlorine substituent to this privileged structure often enhances biological activity, making chlorobenzooxazoles a promising class of molecules for novel drug development. These compounds have demonstrated a broad spectrum of activities, including potent anticancer, antimicrobial, and antifungal properties.[1][2][3][4] This guide provides a comprehensive framework for the in vitro evaluation of novel chlorobenzooxazole derivatives, moving beyond mere procedural descriptions to offer insights into the rationale behind experimental choices and the interpretation of results. Our focus is on establishing a robust, self-validating system of assays to accurately profile these compounds and identify promising candidates for further development.

Chapter 1: The Foundational Assays—Assessing Cytotoxicity and Antimicrobial Activity

A primary and critical step in the evaluation of any new chemical entity is to determine its cytotoxic and antimicrobial potential. This dual assessment allows for an early understanding of both the therapeutic window and the spectrum of activity.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] This conversion is only possible in metabolically active cells, thus the amount of formazan produced is directly proportional to the number of viable cells.[6]

The choice of cancer cell lines is critical for obtaining clinically relevant data.[7] A common starting point is the NCI-60 panel, a group of 60 human cancer cell lines derived from nine different tumor types, which allows for broad screening.[8] Alternatively, a more targeted approach involves selecting cell lines based on the expression levels and genetic status of a putative molecular target of the chlorobenzooxazole compounds.[7] For example, if a compound is hypothesized to target the VEGFR-2 signaling pathway, cell lines with known high expression of VEGFR-2 would be appropriate models.[9]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorobenzooxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

| Compound | Cell Line | IC50 (µM) after 48h |

| CBZ-001 | A549 (Lung Cancer) | 15.2 ± 1.8 |

| CBZ-001 | MCF-7 (Breast Cancer) | 9.8 ± 1.2 |

| CBZ-002 | A549 (Lung Cancer) | 25.6 ± 2.5 |

| CBZ-002 | MCF-7 (Breast Cancer) | 18.4 ± 2.1 |

| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 ± 0.1 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.5 ± 0.08 |

Determining Antimicrobial Efficacy: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[12] This assay is crucial for establishing the potency of novel chlorobenzooxazole compounds against a panel of clinically relevant bacteria and fungi.

A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[4][12] Including both standard laboratory strains and clinical isolates can provide a more comprehensive understanding of the compound's spectrum of activity.

Caption: Workflow for the broth microdilution MIC assay.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chlorobenzooxazole compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.[14]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| CBZ-001 | 8 | 16 | 32 |

| CBZ-002 | 16 | 32 | 64 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 4 |

Chapter 2: Delving Deeper—Mechanistic Insights into Anticancer Activity

Once a compound has demonstrated significant cytotoxicity, the next logical step is to investigate its mechanism of action. A common and important mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.

Detecting Apoptosis: The Annexin V-FITC/PI Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[16] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

This dual-staining approach provides a self-validating system. The distinct staining patterns of Annexin V and PI allow for the clear demarcation of different cell populations, providing robust and quantifiable data on the mode of cell death induced by the chlorobenzooxazole compounds.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

-

Cell Treatment: Treat cells with the chlorobenzooxazole compounds at their predetermined IC50 concentrations for an appropriate duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

The flow cytometry data will generate a dot plot with four distinct quadrants:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Untreated Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 2.7 ± 0.5 |

| CBZ-001 (15 µM) | 45.8 ± 3.2 | 35.6 ± 2.8 | 18.6 ± 2.1 |

| Doxorubicin (1 µM) | 30.1 ± 2.5 | 42.3 ± 3.1 | 27.6 ± 2.9 |

Chapter 3: Understanding the Molecular Mechanisms

The biological activity of chlorobenzooxazole derivatives is thought to stem from their structural similarity to endogenous purine bases, allowing them to interact with biopolymers like nucleic acids.[18][19]

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of benzoxazoles. One prominent mechanism is the inhibition of key enzymes involved in cancer progression, such as DNA topoisomerase II and vascular endothelial growth factor receptor 2 (VEGFR-2).[9] Inhibition of VEGFR-2 is particularly significant as it plays a crucial role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Some benzoxazole derivatives have also been shown to act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in signaling pathways that can promote cancer.[20]

Antimicrobial Mechanisms

The antimicrobial effects of benzoxazoles are often attributed to their ability to inhibit nucleic acid synthesis.[18] Their structural resemblance to adenine and guanine allows them to potentially interfere with DNA and RNA synthesis in microbial cells.[19] More specific mechanisms, such as the inhibition of DNA gyrase, have also been suggested.[21]

Conclusion: A Roadmap for Successful In Vitro Evaluation

This guide has outlined a systematic and robust approach to the in vitro evaluation of novel chlorobenzooxazole compounds. By starting with foundational cytotoxicity and antimicrobial screening and progressing to more detailed mechanistic studies, researchers can efficiently and accurately profile these promising therapeutic agents. The key to a successful evaluation lies not just in the meticulous execution of protocols but also in the thoughtful selection of experimental models and the critical interpretation of the data generated. This comprehensive approach will undoubtedly accelerate the identification of lead chlorobenzooxazole candidates for further preclinical and clinical development.

References

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. ResearchGate. [Link]

-

(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PubMed Central. [Link]

-

Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

-

Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan. PubMed. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]

-

Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. [Link]

-

Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS. [Link]

-

A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.dk [idexx.dk]

- 14. protocols.io [protocols.io]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

A Whitepaper for Advanced Drug Discovery Professionals

Executive Summary

The compound 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Its architecture is built upon the benzoxazole scaffold, a "privileged structure" in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. By integrating computational prediction with robust experimental validation, this document provides a self-validating roadmap for researchers to efficiently navigate the early stages of the drug discovery pipeline, transforming a novel molecule into a viable therapeutic candidate. We will detail the scientific rationale behind each proposed step, from initial in silico screening to detailed biochemical and cell-based assays, ensuring a logical and scientifically rigorous progression of inquiry.

Introduction: The Benzoxazole Core - A Foundation for Therapeutic Innovation

The benzoxazole nucleus is a cornerstone of numerous successful therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1][3][4][5] Marketed drugs containing this moiety span a wide range of indications, including nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen, muscle relaxants such as chlorzoxazone, and antibacterials like boxazomycin B.[3] The versatility of the benzoxazole scaffold stems from its ability to interact with a diverse array of biological macromolecules.[1] It is considered a structural isostere of the endogenous nucleic bases adenine and guanine, which may facilitate its interaction with biopolymers.[1][6]

Derivatives of this core have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral agents.[1][3][4][5] Notably, substitutions at the 2 and 5 positions of the benzoxazole ring are critical in determining the specific pharmacological activity and potency.[1][7] The subject of this guide, 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, possesses substitutions at these key positions, suggesting a high probability of significant biological activity. This document provides the strategic framework to precisely identify that activity.

Phase I: Target Hypothesis Generation - A Synergistic In Silico and Scaffolding Analysis

Computational Target Prediction

The use of in silico methods allows for the rapid screening of vast biological target space, providing a cost-effective and efficient starting point for target identification.[10][11] These computational tools leverage large databases of known drug-target interactions to predict the binding affinities of novel molecules.[12]

Recommended Platforms and Methodologies:

-

Reverse Docking: Tools such as TarFisDock and idTarget can be used to dock the 3D structure of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine against a library of protein structures to predict potential binding partners.[13]

-

Machine Learning Models: Platforms like DeepDTA, WideDTA, and PADME utilize deep learning algorithms to predict drug-target binding affinities based on the compound's structure and the protein's sequence.[12]

-

Subtractive Genomics/Proteomics: For antimicrobial applications, this bioinformatics approach can identify potential targets that are essential for pathogen survival but absent in the host.[10]

Scaffold-Hopping and Ligand-Based Analysis

Analyzing the known targets of structurally similar compounds provides invaluable clues. The benzoxazole scaffold is known to interact with a wide range of protein classes.

High-Priority Target Classes Based on the Benzoxazole Scaffold:

-

Kinases: Benzoxazole derivatives have been identified as inhibitors of various kinases, including Rho-kinase.[3]

-

G-Protein Coupled Receptors (GPCRs): The scaffold is present in compounds targeting serotonin (5-HT3) and melatonin receptors.[3]

-

Enzymes: Cyclooxygenase (COX) inhibitors and modulators of SIRT1 are among the known targets for this class of compounds.[14]

-

DNA Topoisomerases: The structural similarity of benzoxazoles to purine bases suggests potential interactions with bacterial DNA topoisomerases.[6]

The following diagram illustrates the initial workflow for generating target hypotheses.

Caption: Workflow for generating a prioritized list of potential therapeutic targets.

Phase II: Broad-Spectrum Phenotypic and Target Class Screening

With a list of potential targets in hand, the next logical step is to perform broad experimental screens to confirm the predicted biological activity and narrow down the target classes of interest.

Kinase Profiling

Given the prevalence of kinases as targets for benzoxazole derivatives, a comprehensive kinome scan is a high-priority initial screen.[15] This will provide a broad overview of the compound's selectivity and identify any potent kinase interactions.

Experimental Protocol: KinomeScan™ Competition Binding Assay This assay quantitatively measures the binding of a compound to a panel of kinases.[16]

-

Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase.

-

Procedure: a. A DNA-tagged kinase is incubated with the immobilized ligand and the test compound. b. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. c. A lower amount of bound kinase indicates a stronger interaction with the test compound.

-

Data Analysis: Results are typically reported as percent of control, allowing for a quantitative comparison of binding across the kinome.

Recommended Service Providers:

-

Eurofins Discovery (KINOMEscan™)[16]

-

Pharmaron[17]

-

Cell Signaling Technology (KinomeView® Profiling)[18]

GPCR Screening

GPCRs represent another major class of potential targets.[19] Initial screening should focus on binding assays to determine if the compound interacts with a panel of representative GPCRs.

Experimental Protocol: Radioligand Binding Assay This is the gold standard for assessing ligand-receptor interactions.[19][20]

-

Assay Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a membrane preparation containing the receptor. The test compound is added to measure its ability to displace the radioligand.

-

Procedure: a. Prepare cell membranes expressing the target GPCR. b. Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound. c. Separate bound from free radioligand by rapid filtration. d. Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

Ion Channel Screening

Ion channels are another important class of drug targets that should be investigated.[21] High-throughput screening platforms can efficiently assess the compound's activity against a panel of key ion channels.[22][23]

Experimental Protocol: Automated Patch-Clamp Electrophysiology This technique allows for the direct measurement of ion channel activity in response to the test compound.[24][25]

-

Assay Principle: Cells expressing the target ion channel are captured on a planar patch-clamp chip. The flow of ions through the channel is measured as an electrical current.

-

Procedure: a. Cells are automatically positioned over apertures in the patch-clamp chip to form giga-ohm seals. b. The cell membrane is ruptured to achieve a whole-cell recording configuration. c. The test compound is applied to the cells, and changes in ion channel currents are recorded.

-

Data Analysis: The effect of the compound on channel gating, conductance, and kinetics is analyzed to determine its mechanism of action.

The following table summarizes the initial broad-spectrum screening platforms.

| Target Class | Assay Platform | Key Output | Rationale |

| Kinases | Competition Binding Assay (e.g., KINOMEscan™) | Binding affinity (Kd) or % inhibition | High prevalence of kinase inhibitors among benzoxazole derivatives.[3] |

| GPCRs | Radioligand Binding Assays | Inhibitory constant (Ki) | Known interactions of benzoxazoles with various GPCRs.[3] |

| Ion Channels | Automated Patch-Clamp | Modulation of ion current (IC50/EC50) | Important and diverse class of drug targets.[21] |

Phase III: Target Validation and Mechanism of Action Elucidation

Once a primary target or target class has been identified, the focus shifts to validating this interaction and elucidating the compound's precise mechanism of action. This involves a combination of biochemical and cell-based assays.

Biochemical Validation

For enzymatic targets such as kinases, it is essential to move from binding assays to functional assays that measure the inhibition of catalytic activity.

Experimental Protocol: In Vitro Kinase Activity Assay

-

Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the target kinase.

-